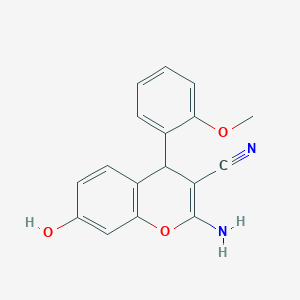![molecular formula C27H31N3O4S B11538337 N-(1-{N'-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11538337.png)
N-(1-{N'-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-{N’-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a sulfonamide group, a hydrazone linkage, and aromatic rings, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{N’-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps:
-
Formation of the Hydrazone: : The initial step involves the condensation of 4-butoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Coupling with Sulfonamide: : The hydrazone is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.
-
Final Coupling: : The intermediate product is then coupled with 2-phenylethylamine under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Reagents like nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination are commonly employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential antibacterial properties. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis.
Medicine
The compound may have potential as a pharmaceutical agent, particularly in the development of new antibiotics or anticancer drugs. Its ability to interact with biological targets through its hydrazone and sulfonamide groups makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(1-{N’-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like dihydropteroate synthase, disrupting bacterial folate synthesis. The hydrazone linkage may also interact with various biological molecules, potentially leading to anticancer effects by inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-{N’-[(E)-(4-tert-butylphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide
- N-(1-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide
Uniqueness
Compared to similar compounds, N-(1-{N’-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Eigenschaften
Molekularformel |
C27H31N3O4S |
|---|---|
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide |
InChI |
InChI=1S/C27H31N3O4S/c1-3-4-18-34-24-14-12-23(13-15-24)20-28-29-27(31)26(19-22-8-6-5-7-9-22)30-35(32,33)25-16-10-21(2)11-17-25/h5-17,20,26,30H,3-4,18-19H2,1-2H3,(H,29,31)/b28-20+ |
InChI-Schlüssel |
DBTMVDFEQHHHTB-VFCFBJKWSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-anthracen-9-ylmethylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11538271.png)
![2,3-bis[4-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11538274.png)
acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide](/img/structure/B11538275.png)

![2-methoxy-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11538289.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11538314.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11538316.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11538317.png)
![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11538319.png)
![2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11538323.png)
![2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol](/img/structure/B11538327.png)

![3-(5-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11538331.png)
